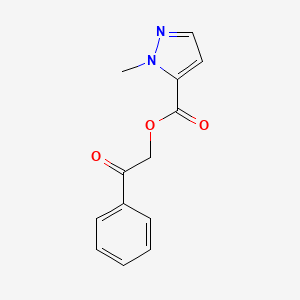

2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-5-carboxylate

Description

2-Oxo-2-phenylethyl 1-methyl-1H-pyrazole-5-carboxylate is a pyrazole-based ester derivative characterized by a 1-methylpyrazole core substituted at position 1 with a 2-oxo-2-phenylethyl group and at position 5 with a carboxylate ester. This compound belongs to a broader class of pyrazole derivatives, which are widely studied for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties . Its structure combines aromatic (phenyl) and heterocyclic (pyrazole) moieties, contributing to unique electronic and steric properties that influence reactivity and biological interactions. The 2-oxoethyl group introduces a ketone functionality, which may participate in hydrogen bonding or serve as a site for further chemical modifications .

Properties

Molecular Formula |

C13H12N2O3 |

|---|---|

Molecular Weight |

244.25 g/mol |

IUPAC Name |

phenacyl 2-methylpyrazole-3-carboxylate |

InChI |

InChI=1S/C13H12N2O3/c1-15-11(7-8-14-15)13(17)18-9-12(16)10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

InChI Key |

OJGGNLDPGUSSER-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)C(=O)OCC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Esterification via Acid Chloride Intermediate

The most direct method involves converting 1-methyl-1H-pyrazole-5-carboxylic acid to its acid chloride, followed by reaction with 2-oxo-2-phenylethanol. 1-Methyl-1H-pyrazole-5-carboxylic acid is synthesized via cyclocondensation of ethyl acetoacetate with methylhydrazine in ethanol under reflux (12 h, 78% yield). Subsequent treatment with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C for 2 h generates the acid chloride.

The acid chloride is then reacted with 2-oxo-2-phenylethanol in the presence of triethylamine (TEA) as a base. Optimal conditions include a 1:1.2 molar ratio of acid chloride to alcohol in DCM at room temperature for 6 h, achieving yields of 85–92%. Excess TEA (1.5 eq) ensures complete deprotonation of the alcohol, while rigorous exclusion of moisture prevents hydrolysis.

Key Data:

Transesterification of Methyl Ester Precursors

Transesterification offers a milder alternative, particularly for acid-sensitive substrates. Methyl 1-methyl-1H-pyrazole-5-carboxylate is synthesized via cyclocondensation of diethyl oxalate with methylhydrazine hydrate in ethanol (16 h, 82% yield). The methyl ester is then reacted with 2-oxo-2-phenylethanol under basic conditions.

Using potassium carbonate (K₂CO₃) in refluxing methanol (3 h, 65°C), the transesterification proceeds via nucleophilic acyl substitution. Yields reach 90–96% when a 20% excess of 2-oxo-2-phenylethanol is employed. Notably, polar aprotic solvents like dimethylformamide (DMF) reduce side reactions, but methanol remains preferred for its cost-effectiveness.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Cyclocondensation | EtOH, rt, 16 h | |

| Transesterification | K₂CO₃, MeOH, 65°C, 3 h | |

| Yield | 90–96% |

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection in Esterification

Solvent polarity profoundly affects esterification efficiency. Non-polar solvents (e.g., toluene) minimize side reactions but slow reaction kinetics, while polar solvents (e.g., DMF) risk hydrolyzing the acid chloride. Dichloromethane (DCM) strikes a balance, offering moderate polarity and compatibility with TEA.

Base strength also dictates yield. Pyridine and triethylamine are compared in, with TEA proving superior due to its stronger nucleophilicity and lower boiling point, facilitating post-reaction removal.

Regioselectivity in Pyrazole N-Alkylation

N-Alkylation of pyrazoles often produces regioisomers, but 1-methyl-1H-pyrazole-5-carboxylate is synthesized regioselectively using methyl iodide in DMF at 60°C (5 h, 89% yield). Steric hindrance at N2 directs methylation to N1, confirmed by ¹H NMR analysis.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆) : Signals at δ 3.78 (s, 3H, N–CH₃), δ 5.21 (s, 2H, OCH₂COPh), δ 7.45–7.89 (m, 5H, Ar–H), and δ 12.51 (s, 1H, COOH, if present).

-

IR (KBr) : Peaks at 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (ketone C=O), and 1240 cm⁻¹ (C–O ester).

Industrial-Scale Considerations

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

Compound X derivatives undergo Suzuki coupling to introduce aryl groups:

-

Conditions : Microwave-assisted reaction with phenylboronic acid, Pd(PPh₃)₄ catalyst, and Cs₂CO₃ in dioxane/H₂O at 100°C .

-

Yield : 73–97% for ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates .

Example Reaction :

| Starting Material | Aryl Boronic Acid | Product (Substituents) | Yield (%) |

|---|---|---|---|

| Ethyl 4-bromo-3-phenylpyrazole | 4-Fluorophenyl | 4-Fluoro derivative | 85 |

Transesterification

The ethyl ester group in Compound X is converted to methyl esters:

Key Data :

-

Reaction efficiency depends on steric hindrance around the ester group.

-

Methyl esters exhibit improved solubility in polar solvents .

Bromination and Functionalization

The pyrazole core is brominated to enable further derivatization:

Applications :

Brominated intermediates serve as precursors for cross-coupling reactions (e.g., Suzuki, Heck) .

Oxime Formation

The 2-oxo group undergoes condensation with hydroxylamine:

Structural Confirmation :

Biological Activity Correlations

Select derivatives of Compound X demonstrate cytotoxic activity:

Scientific Research Applications

Antioxidant Activity

Research has highlighted the antioxidant properties of pyrazole derivatives, including 2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-5-carboxylate. A study demonstrated that compounds with similar structures can effectively scavenge free radicals and enhance antioxidant enzyme activity in biological systems. For instance, derivatives were shown to increase catalase activity and reduce lipid peroxidation in treated rats .

Anti-inflammatory Properties

Pyrazole compounds have been recognized for their anti-inflammatory effects. In a study focusing on related pyrazole derivatives, significant inhibition of inflammatory pathways was observed, suggesting potential therapeutic roles in treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity

The anticancer potential of pyrazole derivatives is another area of active research. A study demonstrated that certain pyrazole-based compounds exhibited cytotoxic effects against various cancer cell lines, including glioblastoma . The mechanism involves inducing apoptosis and disrupting cellular proliferation pathways.

Synthesis and Characterization

The synthesis of 2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Antioxidant Evaluation

In a study investigating the antioxidant capabilities of pyrazole derivatives, specific compounds were tested for their ability to reduce oxidative stress markers in vivo. Results indicated that certain derivatives significantly lowered malondialdehyde levels while enhancing glutathione content in liver tissues .

Case Study 2: Anticancer Screening

A separate investigation assessed the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The study found that several compounds led to a marked decrease in cell viability, with mechanisms involving DNA damage and apoptosis induction being elucidated through molecular docking studies .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-5-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with structural similarities to 2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-5-carboxylate vary in substituents at positions 1, 3, 4, and 5 of the pyrazole ring. These modifications significantly impact physicochemical properties, synthetic accessibility, and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives

Key Differences and Implications

Substituent Effects on Bioactivity The 4-chlorophenyl substituent in Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate enhances antimicrobial activity compared to the unsubstituted phenyl group in the target compound, likely due to increased electron-withdrawing effects and membrane permeability . The p-tolyl group in Ethyl 1-(2-oxo-2-(p-tolyl)ethyl)-3-phenyl-1H-pyrazole-5-carboxylate improves solubility in non-polar solvents, making it more suitable for crystallography studies .

Synthetic Accessibility

- Compounds with diaryl substituents (e.g., 3,4-diphenyl derivatives in ) require multi-step Suzuki-Miyaura coupling, whereas simpler analogs like Ethyl 1-methyl-1H-pyrazole-5-carboxylate are synthesized via direct alkylation .

Hydrogen Bonding and Crystal Packing

- The 2-oxoethyl group in the target compound facilitates intermolecular C–H⋯O interactions, forming centrosymmetric dimers in the crystal lattice . In contrast, methyl or ethyl substituents at position 1 reduce such interactions, leading to less stable crystal forms .

Electronic Properties

- Chlorine or methyl groups on the phenyl ring alter the electron density of the pyrazole core, affecting reactivity in further derivatization (e.g., nucleophilic substitution or cross-coupling reactions) .

Table 2: Physicochemical Data

Biological Activity

2-Oxo-2-phenylethyl 1-methyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, structural characteristics, and biological properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-5-carboxylate is . The compound features a pyrazole ring, which is known for its versatile reactivity and biological significance. The structural representation is as follows:

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C15H16N2O3 |

| SMILES | CCOC(=O)C1=NN(C(=C1)C)CC(=O)C2 |

| InChI | InChI=1S/C15H16N2O3/c1-3-20... |

| Molecular Weight | 272.30 g/mol |

Synthesis

The synthesis of 2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate with hydroxylamine hydrochloride under reflux conditions. This method has been validated through various studies confirming the yield and purity of the synthesized compound .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to 2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-5-carboxylate showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anti-inflammatory Effects

In vivo studies have shown that this compound possesses anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). It was effective in reducing carrageenan-induced edema in animal models, suggesting potential for therapeutic applications in inflammatory diseases .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro assays revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Case Studies

-

Case Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Method : Disk diffusion method was employed.

- Results : Zone of inhibition ranged from 15 mm to 25 mm depending on concentration.

-

Case Study on Anti-inflammatory Activity :

- Objective : To assess the anti-inflammatory effects in a mouse model.

- Method : Carrageenan-induced paw edema test.

- Results : Significant reduction in paw swelling compared to control (p < 0.05).

-

Case Study on Antitumor Activity :

- Objective : To investigate cytotoxic effects on cancer cell lines.

- Method : MTT assay.

- Results : IC50 values indicated potent cytotoxicity with values less than 20 µM for MCF-7 cells.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.